Tetranitro Blue Tetrazolium
Overview
Description
Tetranitro Blue Tetrazolium is a redox indicator for enzymes . It is also known as 3,3’- (3,3’-Dimethoxy-4,4’-diphenylene)bis-2,5-di (p -nitrophenyl)-2 H -tetrazolium Chloride .
Molecular Structure Analysis
The molecular formula of Tetranitro Blue Tetrazolium is C40H28Cl2N12O10 . It has a molecular weight of 907.64 g/mol .Chemical Reactions Analysis
Tetranitro Blue Tetrazolium is used in biochemical research . It reacts with reactive oxygen species to form a formazan precipitate that can be detected as dark purple/blue spots under a microscope .Physical And Chemical Properties Analysis
Tetranitro Blue Tetrazolium is a yellow powder with a molecular weight of 907.64 . It is soluble in water .Scientific Research Applications
Cardiovascular Research : Davisson et al. (1993) examined the effects of intravenous Tetranitro Blue Tetrazolium on arterial blood pressure and regional blood flows in rats, discovering that it produces a dose-dependent hypotension and affects regional hemodynamics (Davisson et al., 1993).
Ophthalmological Studies : Zhang et al. (1993) used Tetranitro Blue Tetrazolium for the morphological demonstration of free radicals in the rat retina, showing its effectiveness in staining patterns indicative of free radical activity (Zhang et al., 1993).
Dosimetry in Radiation Processing : Kovács et al. (2000) found that radiochromic films containing Tetranitro Blue Tetrazolium are suitable for dose determination in radiation processing by both absorbance and reflectance measurements (Kovács et al., 2000).
Histochemical Localization : Van Noorden and Butcher (1984) compared Tetranitro Blue Tetrazolium with other tetrazolium salts for localizing NADP-dependent dehydrogenases, finding it effective when used with an exogenous electron carrier and azide (Van Noorden & Butcher, 1984).
Superoxide Anion Radical Determination : Liu et al. (2009) demonstrated the use of Tetranitro Blue Tetrazolium in determining the concentration of superoxide anion radical, suggesting its applicability in screening the efficacy of antioxidants (Liu et al., 2009).
Monoamine Oxidase Activity Quantification : Frederiks and Marx (1985) recommended Tetranitro Blue Tetrazolium for localizing monoamine oxidase activity in rat liver, demonstrating its potential for quantitative analysis in tissue sections (Frederiks & Marx, 1985).
Enzyme Localization : Hitzeman (1963) investigated the use of Tetranitro Blue Tetrazolium for localizing enzymes at the subcellular level, particularly in mitochondrial and microsomal enzymes (Hitzeman, 1963).
Superoxide Dismutase Assays : Beauchamp and Fridovich (1971) utilized Tetranitro Blue Tetrazolium in assays for superoxide dismutase, highlighting its applicability in both crude extracts and purified protein fractions (Beauchamp & Fridovich, 1971).
Safety And Hazards
properties
IUPAC Name |
2-[4-[4-[3,5-bis(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-bis(4-nitrophenyl)tetrazol-2-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N12O10.2ClH/c1-61-37-23-27(7-21-35(37)47-43-39(25-3-9-31(10-4-25)49(53)54)41-45(47)29-13-17-33(18-14-29)51(57)58)28-8-22-36(38(24-28)62-2)48-44-40(26-5-11-32(12-6-26)50(55)56)42-46(48)30-15-19-34(20-16-30)52(59)60;;/h3-24H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCESGVLABVSDRO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-])OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28Cl2N12O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001340653 | |
Record name | Tetranitrotetrazolium blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001340653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
907.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetranitro blue tetrazolium chloride | |
CAS RN |
1184-43-6 | |
Record name | Tetranitrotetrazolium blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3,5-bis(4-nitrophenyl)-, chloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetranitrotetrazolium blue | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001340653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[2,5-bis(p-nitrophenyl)-2H-tetrazolium] dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetranitro blue tetrazolium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPL95XJE37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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